molecular formula C25H27N3O5 B266722 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266722
M. Wt: 449.5 g/mol
InChI Key: XJQDQLROSDUFQM-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FK506, Tacrolimus, or Prograf, and is primarily used as an immunosuppressant in organ transplantation. However, recent studies have shown that it has a wide range of biological activities, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is primarily based on its ability to inhibit the activity of calcineurin, a protein phosphatase that plays a critical role in the activation of T cells. By inhibiting calcineurin, this compound prevents the activation of T cells and the subsequent release of cytokines, which are responsible for the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of interleukin-2 (IL-2), a cytokine that plays a critical role in the activation of T cells. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune response genes.

Advantages and Limitations for Lab Experiments

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a potent immunosuppressant that can be used to study the immune response in vitro and in vivo. Additionally, it has been extensively studied, and there is a wealth of information available on its mechanism of action and biological activities. However, there are also limitations to its use in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize and analyze. Additionally, it may have off-target effects that can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of novel drugs based on this compound. It has been found to have a wide range of biological activities, making it a promising candidate for the treatment of various diseases. Additionally, further research is needed to better understand its mechanism of action and the potential off-target effects. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the fermentation of Streptomyces tsukubaensis, a soil bacterium. The fermentation process involves the use of various nutrients and precursors, including glucose, soybean meal, and peptone, to produce the desired compound.

Scientific Research Applications

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have immunosuppressive, anti-inflammatory, neuroprotective, and anti-tumor activities. Additionally, it has been found to be effective in the treatment of various diseases, including autoimmune diseases, psoriasis, and atopic dermatitis.

properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27N3O5/c1-3-15-32-19-8-6-18(7-9-19)23(29)21-22(20-10-5-17(2)33-20)28(25(31)24(21)30)13-4-12-27-14-11-26-16-27/h5-11,14,16,22,29H,3-4,12-13,15H2,1-2H3/b23-21+

InChI Key

XJQDQLROSDUFQM-XTQSDGFTSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(O4)C)/O

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(O4)C)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(O4)C)O

Origin of Product

United States

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